Vofopitant
Overview
Description
Vofopitant (also known as GR205171) is a drug that acts as an NK1 receptor antagonist . It has antiemetic effects similar to other NK1 antagonists and also shows anxiolytic actions in animals .
Synthesis Analysis
Vofopitant was the first NK-1 receptor antagonist to be investigated in a clinical study . It could be safely infused over 15 minutes with a half-life of approximately 8 hours .
Molecular Structure Analysis
Vofopitant is a synthetic organic compound . Its molecular weight is 432.19, and its chemical formula is C21H23F3N6O . The compound’s structure includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Chemical Reactions Analysis
Vofopitant is a neurokinin-1 (NK-1) receptor antagonist . NK-1 receptors interact with several parts of the neuronal pathway for nausea and vomiting, including the chemoreceptor trigger zone, the gastrointestinal tract, and the dorsal motor nucleus of the vagus . NK-1 antagonists like Vofopitant are thought to prevent nausea and vomiting by downregulating the emetogenic signals at these points .
Physical And Chemical Properties Analysis
Vofopitant has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds . Its topological polar surface area is 76.37 . The compound follows Lipinski’s rules, as it has no violations .
Scientific Research Applications
Potentiation of Anticonvulsant Efficacy
Vofopitant has been studied for its potential to enhance the efficacy of anticonvulsant drugs. A study by Kalinichev et al. (2010) in "Epilepsia" evaluated the efficacy of vofopitant, an NK1-receptor antagonist, alone and in combination with different anticonvulsant drugs. This research suggests that NK1 antagonists like vofopitant could reduce seizure severity, offering a new avenue for epilepsy treatment (Kalinichev et al., 2010).
Anxiolytic Effects in Specific Populations
A study by Poma et al. (2014) in the "Journal of Psychopharmacology" explored the anxiolytic effects of vofopitant in a subgroup of healthy volunteers sensitive to CO2 challenge. This study provides insights into the selective anxiolytic potential of vofopitant in specific populations (Poma et al., 2014).
Neurokinin Receptor Antagonists and Therapeutic Uses
A review by Giardina et al. (2003) in "IDrugs: The Investigational Drugs Journal" covered the development status of various neurokinin receptor antagonists, including vofopitant. This review underscores the potential therapeutic applications of NK1 antagonists in various medical conditions (Giardina et al., 2003).
Safety And Hazards
Vofopitant can cause serious eye damage and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . Precautions include wearing protective gear, avoiding breathing in dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .
Future Directions
Vofopitant has been used in trials studying the treatment of primary insomnia and posttraumatic stress disorder . As more head-to-head trials are conducted between the various anti-emetics, there is emerging evidence that NK-1 antagonists may be more effective in preventing postoperative nausea and vomiting (PONV) than several other antiemetics currently in use . This suggests a promising future direction for Vofopitant and other NK-1 antagonists in the management of PONV .
properties
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILNRORTJVDYRH-HKUYNNGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870099 | |
Record name | Vofopitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vofopitant | |
CAS RN |
168266-90-8 | |
Record name | Vofopitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168266-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vofopitant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vofopitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vofopitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOFOPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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